5-Methylcytosine is classified as a nucleobase modification. It is one of several methylated forms of cytosine, which also include 5-hydroxymethylcytosine and 5-formylcytosine. These modifications are essential for epigenetic regulation, influencing chromatin structure and gene transcription.
The synthesis of 5-methylcytosine is primarily catalyzed by DNA methyltransferases, enzymes that transfer a methyl group from S-adenosylmethionine to cytosine residues in DNA. The process typically occurs at CpG sites, where cytosine is methylated to form 5-methylcytosine.
The molecular formula for 5-methylcytosine is . Its structure consists of a pyrimidine ring with an amino group at position 4 and a carbonyl group at position 2. The key feature is the methyl group attached to the carbon atom at position 5.
5-Methylcytosine participates in several chemical reactions that are crucial for its biological function:
The mechanism by which 5-methylcytosine exerts its effects primarily involves its role in gene regulation:
Studies have shown that changes in 5-methylcytosine levels correlate with alterations in gene expression profiles during development and disease states .
5-Methylcytosine has significant implications across various scientific fields:
5-Methylcytosine (5mC) represents a fundamental epigenetic modification where a methyl group is covalently attached to the fifth carbon of the cytosine pyrimidine ring, primarily within CpG dinucleotides in vertebrate genomes. This biochemical alteration does not change the primary DNA sequence but exerts profound influences on chromatin architecture and gene expression. As the most prevalent covalent DNA modification in eukaryotic genomes, 5mC serves critical functions in developmental regulation, cellular differentiation, and genomic stability. Its dynamic regulation establishes an additional layer of heritable genetic control beyond the DNA sequence itself, positioning 5mC as a central player in the epigenetic landscape of higher organisms [3] [4] [6].
5-Methylcytosine (C₅H₇N₃O; CID 65040) is a modified pyrimidine nucleobase with a molecular weight of 125.13 g/mol. Its preferred IUPAC designation is 4-amino-5-methylpyrimidin-2(1H)-one. Biochemically, 5mC arises through enzymatic methylation of cytosine, forming a stable carbon-carbon bond between the methyl group and the C5 position of the cytosine ring. This methylation significantly alters molecular recognition:
Table 1: Key Physicochemical Properties of 5-Methylcytosine
Property | Specification | Biological Implication |
---|---|---|
Molecular Formula | C₅H₇N₃O | Nucleobase modification |
Molecular Weight | 125.13 g/mol | Small epigenetic mark |
Chemical Stability | Resistant to bisulfite deamination | Basis for methylation detection assays |
Mutagenic Potential | Deaminates to thymine | CpG depletion in vertebrate genomes |
Solubility | 8 mg/mL in water | Limited aqueous solubility |
The journey to characterize 5mC began with unexpected findings in bacterial biochemistry:
DNA methylation exhibits remarkable evolutionary divergence in function and distribution:
Table 2: Evolutionary Patterns of 5mC in Selected Species
Organism | Global CpG Methylation | Key Enzymes | Functional Roles |
---|---|---|---|
Homo sapiens (Human) | 72% (fibroblasts) | DNMT1, DNMT3A/B, TET1-3 | Genomic imprinting, TE silencing |
Mus musculus (Mouse) | 70% (fibroblasts) | DNMT1, DNMT3A/B, TET1-3 | X-inactivation, development |
Apis mellifera (Bee) | Sparse (exon-enriched) | DNMT1, DNMT3 | Caste determination |
Gallus gallus (Chicken) | 53% (fibroblasts) | DNMT1, DNMT3A/B (no DNMT3L) | Reduced TE control |
Drosophila melanogaster | Undetectable | DNMT2 (tRNA methylation) | Disputed developmental roles |
5mC’s functional versatility spans multiple epigenetic regulatory mechanisms:
Table 3: Functional Diversity of 5mC in Epigenetic Regulation
Regulatory Mechanism | Genomic Targets | Key Effector Proteins | Biological Outcome |
---|---|---|---|
Transcriptional Silencing | Promoters, Enhancers | MeCP2, HDACs, HMTs | Stable gene repression |
Genomic Imprinting | ICRs (e.g., H19/Igf2) | DNMT3A/B, ZFP57 | Parental allele-specific expression |
X-Chromosome Inactivation | X-linked gene promoters | Xist RNA, DNMT3A/B | Dosage compensation in females |
Chromatin Organization | Methylation valleys | CTCF, Cohesin | 3D genome architecture |
Genome Stability | Transposable elements | DNMT3A/B, KRAB-ZFPs | Suppression of retrotransposition |
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